molecular formula C56H40N8O28S7 B14474615 Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]- CAS No. 66214-55-9

Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-

Cat. No.: B14474615
CAS No.: 66214-55-9
M. Wt: 1497.4 g/mol
InChI Key: JROUDDQTYQOGHL-BKFQDEPDSA-N
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Description

Benzenesulfonic acid, 5-[[4-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-NNO-azoxy]-2-[2-[4-[[4-[2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-ONN-azoxy]-2-sulfophenyl]ethenyl]- is a complex organic compound. It is characterized by multiple sulfonic acid groups and nitro groups attached to a benzene ring structure. This compound is likely to be used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the introduction of sulfonic acid groups and nitro groups to the benzene ring. Common methods might include:

    Nitration: Introducing nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Adding sulfonic acid groups using fuming sulfuric acid or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale nitration and sulfonation processes, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitro groups.

    Reduction: Reduction of nitro groups to amines using reagents like hydrogen gas and a catalyst or metal hydrides.

    Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted benzenesulfonic acids and their derivatives.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a labeling agent.

    Medicine: Possible applications in drug development or as a diagnostic tool.

    Industry: Use in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In general, the sulfonic acid groups could interact with various molecular targets, while the nitro groups might participate in redox reactions. The compound’s structure allows it to engage in multiple pathways, making it versatile in its effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler compound with similar sulfonic acid functionality.

    Nitrobenzene: Contains nitro groups but lacks the sulfonic acid groups.

    Azobenzene: Contains azo groups but lacks the sulfonic acid and nitro groups.

Uniqueness

The uniqueness of this compound lies in its combination of multiple sulfonic acid and nitro groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for specialized applications where such functionality is required.

Properties

CAS No.

66214-55-9

Molecular Formula

C56H40N8O28S7

Molecular Weight

1497.4 g/mol

IUPAC Name

[4-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]phenyl]-[4-[(E)-2-[4-[[[4-[(E)-2-[4-[[[4-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]-3-sulfophenyl]-oxidoazaniumylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]-oxidoazaniumylidene]amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]imino-oxidoazanium

InChI

InChI=1S/C56H40N8O28S7/c65-60(45-21-2-34(3-22-45)1-4-35-16-25-48(63(68)69)32-55(35)98(87,88)89)57-42-18-11-36(50(27-42)93(72,73)74)5-6-37-12-19-43(28-51(37)94(75,76)77)58-61(66)46-23-14-39(53(30-46)96(81,82)83)8-7-38-13-20-44(29-52(38)95(78,79)80)59-62(67)47-24-15-40(54(31-47)97(84,85)86)9-10-41-17-26-49(64(70)71)33-56(41)99(90,91)92/h1-33H,(H,72,73,74)(H,75,76,77)(H,78,79,80)(H,81,82,83)(H,84,85,86)(H,87,88,89)(H,90,91,92)/b4-1+,6-5+,8-7+,10-9+,60-57?,61-58?,62-59?

InChI Key

JROUDDQTYQOGHL-BKFQDEPDSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)[N+](=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=[N+](C5=CC(=C(C=C5)/C=C/C6=C(C=C(C=C6)N=[N+](C7=CC(=C(C=C7)/C=C/C8=C(C=C(C=C8)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)[N+](=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=[N+](C5=CC(=C(C=C5)C=CC6=C(C=C(C=C6)N=[N+](C7=CC(=C(C=C7)C=CC8=C(C=C(C=C8)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-])S(=O)(=O)O)S(=O)(=O)O)[O-]

Origin of Product

United States

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